9-(2-Hydroxypropyl)adenine

Übersicht

Beschreibung

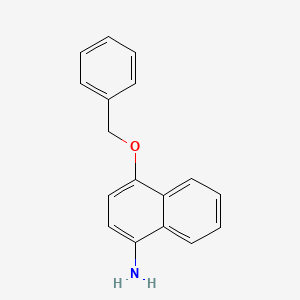

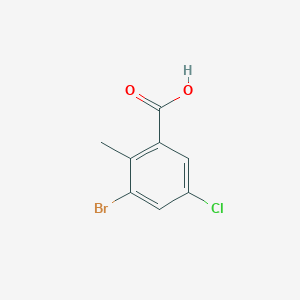

9-(2-Hydroxypropyl)adenine , also known by its synonyms such as 6-Amino-alpha-methyl-9H-purine-9-ethanol and (RS)-9-(2-Hydroxypropyl)adenine, is a chemical compound with the molecular formula C8H11N5O . It belongs to the class of nucleoside analogs and has garnered interest due to its potential applications in antiviral research .

Synthesis Analysis

The synthetic route for ®-9-(2-Hydroxypropyl)adenine involves several steps. It is commonly used as an intermediate in the synthesis of nucleoside analogs like fludarabine and cladribine. The manufacturing process ensures consistent quality and high yields, making it a preferred choice for researchers .

Molecular Structure Analysis

The molecular structure of 9-(2-Hydroxypropyl)adenine consists of a purine base (adenine) linked to a hydroxypropyl group. The hydroxypropyl moiety is attached to the N9 position of adenine. The compound’s three-dimensional arrangement plays a crucial role in its biological activity .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary based on its context and functional groups, it can participate in nucleophilic substitution reactions, hydrogen bonding, and interactions with other biomolecules. Researchers often explore its reactivity to design novel derivatives with improved properties .

Wissenschaftliche Forschungsanwendungen

Broad-Spectrum Antiviral Activity

9-(2-Hydroxypropyl)adenine has been identified as a potent inhibitor of various DNA and RNA viruses. Studies have shown its efficacy in inhibiting the replication of viruses such as vaccinia, herpes simplex, measles, and vesicular stomatitis both in vitro and in vivo. For instance, it significantly reduced the mortality rate of mice inoculated with vesicular stomatitis virus (De Clercq, Descamps, De Somer, & HOLÝ, 1978).

Synthesis and Modification

The compound has been synthesized through reactions with nucleic acid bases and epoxides. For example, the reaction of adenine with propylene oxide results in the formation of 9-(2-hydroxypropyl)adenine (Kondo, Sato, & Takemoto, 1973). Additionally, methods for the synthesis of isotopically labeled versions of this compound have been developed, which are crucial in drug discovery and development (Rivera et al., 2016).

Inhibition of Adenosine Deaminase

9-(2-Hydroxypropyl)adenine and its derivatives have been studied as inhibitors of adenosine deaminase. These studies have provided insights into the binding mechanisms of these compounds to the enzyme, highlighting the role of the hydroxyl group in the interaction (Schaeffer, Schwender, & Johnson, 1965).

Antiviral Agents Against Human Immunodeficiency Virus (HIV)

Alkoxyalkyl esters of 9-(2-Hydroxypropyl)adenine have been synthesized and demonstrated potent inhibitory effects against both wild-type and drug-resistant variants of HIV. These compounds have shown low effective concentrations in inhibiting HIV replication, making them promising candidates for HIV therapy (Hostetler et al., 2006).

Inhibition of Potato Virus X Replication

Research has also revealed the effectiveness of 9-(2-Hydroxypropyl)adenine in inhibiting the replication of potato virus X (PVX). This suggests potential applications in the field of agricultural virology (Schuster & Holý, 1988).

Wirkmechanismus

The precise mechanism of action for 9-(2-Hydroxypropyl)adenine depends on its specific application. As an intermediate in nucleoside analog synthesis, it likely interferes with viral replication by incorporating into viral RNA or DNA, disrupting their function. Further studies are needed to elucidate its exact mode of action .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(6-aminopurin-9-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZYTEBKXLVLMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Bromobenzyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B3238146.png)

![7-(4-Methyl-imidazol-1-yl)-3,4-dihydro-pyrido[2,1-c][1,4]oxazine-1,6-dione](/img/structure/B3238149.png)

![Tris[2-(ethenyloxy)ethyl] benzene-1,3,5-tricarboxylate](/img/structure/B3238160.png)

![4-Bromo-5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole](/img/structure/B3238179.png)

![N-(2,6-diChlorophenyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B3238209.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid](/img/structure/B3238223.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetic acid](/img/structure/B3238241.png)

![1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3238254.png)